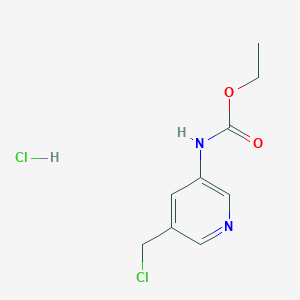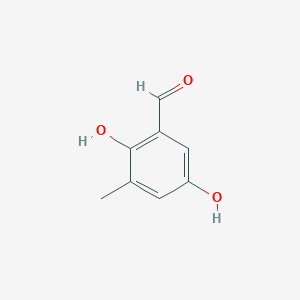
2,5-Dihydroxy-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is a solid substance characterized by the presence of two hydroxyl groups and one methyl group attached to a benzaldehyde structure. This compound is known for its aromatic properties and the ability to form hydrogen bonds due to the hydroxyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methylbenzaldehyde is typically synthesized through a multi-step process. The initial step involves the synthesis of methylene phenol, which is then subjected to further reactions to yield the target compound . One common method includes the use of aluminum hemiaminal as an intermediate, which facilitates subsequent cross-coupling reactions with organometallic reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dihydroxy-3-methylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its role in developing pharmaceuticals due to its reactive functional groups.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3-methylbenzaldehyde involves its ability to disrupt cellular redox homeostasis. It targets cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to oxidative stress in cells. This property makes it a potent antifungal agent by destabilizing the redox balance within fungal cells .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxy-3-methylbenzaldehyde: Similar structure but with hydroxyl groups at different positions.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: Contains additional ethyl and methoxy groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Features two methyl groups and hydroxyl groups at different positions.
Uniqueness: 2,5-Dihydroxy-3-methylbenzaldehyde is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-4,10-11H,1H3 |
InChI-Schlüssel |
RSUFKYFCANOGFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


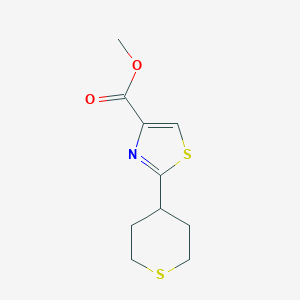
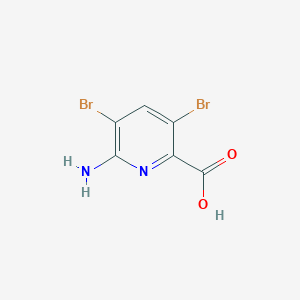
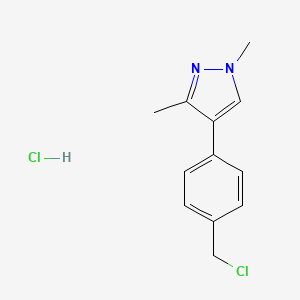
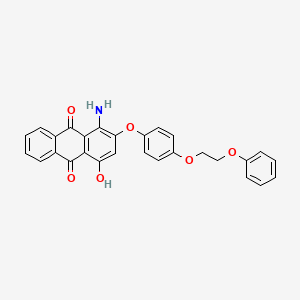
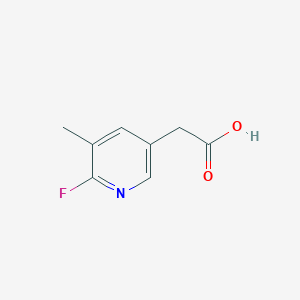

![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
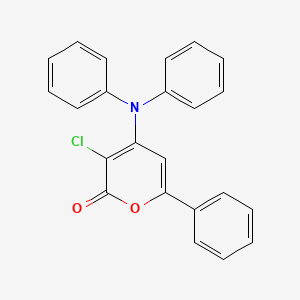
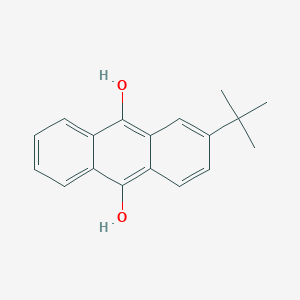
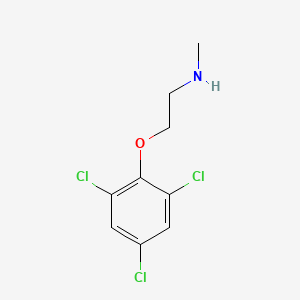
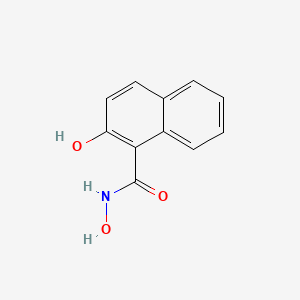

![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
